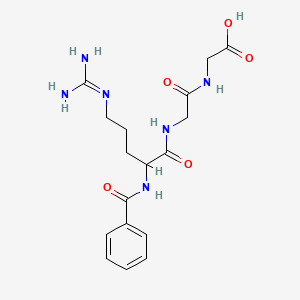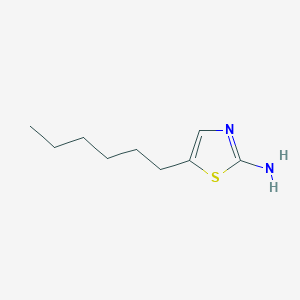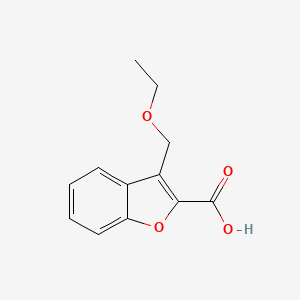![molecular formula C10H4N4O6 B1622761 2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid CAS No. 77015-05-5](/img/structure/B1622761.png)
2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid is a heterocyclic compound with significant interest in the field of organic chemistry. This compound features a unique structure that includes two imidazole rings fused to a pyrazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid typically involves the reaction of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dicarboxylic acid dichloride with benzene under Friedel-Crafts reaction conditions. This reaction forms the corresponding 1,6-dibenzoyl derivative, which can further react with alcohols and amines to produce keto esters and keto amides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar Friedel-Crafts acylation reactions, followed by purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Acylation: Reaction with benzene to form 1,6-dibenzoyl derivatives.
Substitution: Reaction with alcohols and amines to form keto esters and keto amides.
Common Reagents and Conditions
Friedel-Crafts Acylation: Benzene, aluminum chloride (AlCl3) as a catalyst.
Substitution Reactions: Alcohols, amines, and appropriate solvents.
Condensation Reactions: Hydrazine, o-phenylenediamine, and suitable reaction conditions.
Major Products
Keto Esters and Keto Amides: Formed from reactions with alcohols and amines.
Substituted Imidazo[4,5-f]pyridazine: Formed from reaction with hydrazine.
Imidazo[4,5-f]-1,4-benzodiazocine: Formed from reaction with o-phenylenediamine.
Scientific Research Applications
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibenzoyl-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dione
- Diethyl 5,10-dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylate
Uniqueness
Its structure also allows for significant biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
77015-05-5 |
|---|---|
Molecular Formula |
C10H4N4O6 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid |
InChI |
InChI=1S/C10H4N4O6/c15-7-6-4(10(19)20)12-2-14(6)8(16)5-3(9(17)18)11-1-13(5)7/h1-2H,(H,17,18)(H,19,20) |
InChI Key |
QLKMAJLWDKHCKY-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O |
| 77015-05-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1622679.png)



![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)

![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)





![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)

